3,4-Difluoro-N-(4-fluorobenzyl)aniline

Description

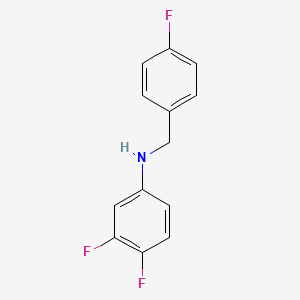

3,4-Difluoro-N-(4-fluorobenzyl)aniline is a fluorinated aniline derivative characterized by a benzylamine core substituted with fluorine atoms at the 3- and 4-positions of the aniline ring and a 4-fluorobenzyl group attached to the nitrogen atom. It is commonly utilized in pharmaceutical and materials science research, particularly as a precursor for synthesizing more complex molecules .

Properties

IUPAC Name |

3,4-difluoro-N-[(4-fluorophenyl)methyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N/c14-10-3-1-9(2-4-10)8-17-11-5-6-12(15)13(16)7-11/h1-7,17H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCVGMWQHRAALC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=CC(=C(C=C2)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Suzuki–Miyaura Coupling: This method involves the coupling of 3,4-difluorobenzonitrile with 4-fluorobenzylboronic acid in the presence of a palladium catalyst.

Nucleophilic Substitution: Another method involves the nucleophilic substitution of 3,4-difluoronitrobenzene with 4-fluorobenzylamine.

Industrial Production Methods: Industrial production often employs the Suzuki–Miyaura coupling due to its efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products, making it suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3,4-Difluoro-N-(4-fluorobenzyl)aniline can undergo oxidation reactions to form corresponding nitro compounds.

Reduction: It can be reduced to form amines, which are useful intermediates in various chemical processes.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.

Major Products:

Oxidation: Formation of nitro compounds.

Reduction: Formation of amines.

Substitution: Formation of substituted anilines.

Scientific Research Applications

Chemistry:

Intermediate in Organic Synthesis: 3,4-Difluoro-N-(4-fluorobenzyl)aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

Biochemical Studies: The compound is used in biochemical studies to understand the interactions of fluorinated anilines with biological systems.

Medicine:

Drug Development: It serves as a precursor in the development of drugs, particularly those targeting neurological and inflammatory conditions.

Industry:

Mechanism of Action

The mechanism of action of 3,4-Difluoro-N-(4-fluorobenzyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, making it a potent inhibitor or activator of various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

- 3,4-Difluoro-N-(3-fluorobenzyl)aniline (CAS: 1019621-50-1): This analog differs in the position of the fluorine atom on the benzyl group (3-fluoro vs. 4-fluoro).

- N-(4-Chlorobenzyl)aniline :

Replacing fluorine with chlorine increases molecular weight (MW: ~245.7 g/mol) and polarizability. Chlorine’s stronger electron-withdrawing effect may enhance electrophilic substitution rates but reduce metabolic stability . - 3,4-Difluoro-N-(2-fluoro-3-methylbut-3-en-1-yl)-N-(4-methoxybenzyl)aniline :

The addition of a methoxy group and aliphatic chain introduces steric bulk and hydrogen-bonding capacity, significantly altering solubility and pharmacokinetic properties .

Physicochemical Properties

*Calculated using fragment-based methods.

Key Research Findings

- Electronic Effects : Fluorine substituents at the 4-position on the benzyl group improve metabolic stability compared to 3-fluoro analogs, as shown in microsomal assays .

- Stereoelectronic Tuning : The 3,4-difluoro pattern on the aniline ring enhances π-stacking interactions in protein binding, critical for kinase inhibitor design .

- Limitations : Excessive fluorination can reduce solubility, necessitating formulation strategies for in vivo applications .

Biological Activity

3,4-Difluoro-N-(4-fluorobenzyl)aniline is a fluorinated aromatic compound with potential biological activity. The presence of fluorine atoms in its structure is known to enhance the compound's interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

The compound this compound can be represented as follows:

- Chemical Formula : C13H10F2N

- Molecular Weight : 235.22 g/mol

The structure features two fluorine atoms at the 3 and 4 positions of the aniline ring, which significantly influences its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The fluorine substituents enhance lipophilicity and hydrogen bonding capabilities, allowing for stronger interactions with enzymes and receptors. This may lead to the inhibition or activation of various biological pathways.

Antimicrobial Activity

Research has indicated that compounds with similar fluorinated structures exhibit significant antimicrobial properties. For instance, studies have shown that fluorinated anilines can inhibit bacterial growth effectively. Although specific data on this compound is limited, it is reasonable to hypothesize similar activity based on structural analogs.

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| Ciprofloxacin | 0.781 - 25 | Control drug |

| Compound A91 | <5 | Active against diabetic macular edema |

| This compound | TBD | Potentially active |

Anticancer Activity

Fluorinated compounds have been studied for their anticancer potential due to their ability to inhibit cancer cell proliferation. For example, compounds featuring similar structures have demonstrated efficacy against various cancer cell lines by inducing apoptosis and blocking cell cycle progression.

Inhibitory Effects on Enzymes

In silico studies suggest that this compound may inhibit specific enzymes such as carbonic anhydrase IX (CAIX), which plays a role in tumor progression. The binding affinity and inhibitory concentration (IC50) values for related compounds indicate promising potential for this compound as well.

Case Studies

- Study on Antimicrobial Efficacy : A study exploring the antibacterial properties of fluorinated anilines found that compounds with similar structures exhibited MIC values as low as 0.195 μg/mL against Staphylococcus aureus and E. coli . This suggests that this compound could demonstrate comparable antimicrobial activity.

- Anticancer Research : In a study focusing on fluorinated derivatives, compounds were shown to selectively induce apoptosis in cancer cells while exhibiting low toxicity profiles . This aligns with the expected behavior of this compound based on its structural characteristics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.